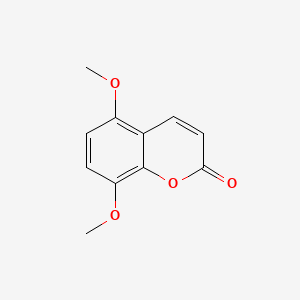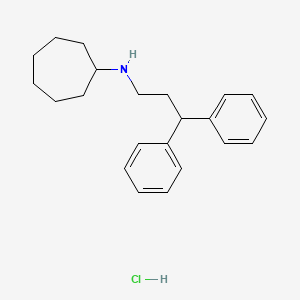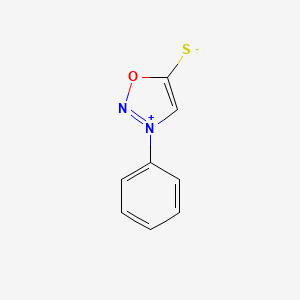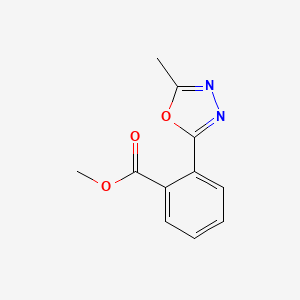![molecular formula C13H9Cl3S B14621658 Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- CAS No. 60810-61-9](/img/structure/B14621658.png)
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- is an organic compound with the molecular formula C14H10Cl3S. This compound is characterized by the presence of a benzene ring substituted with two chlorine atoms and a chloromethylphenylthio group. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- typically involves the reaction of 1,2-dichlorobenzene with 2-(chloromethyl)thiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- involves large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure the quality of the final product.
化学反应分析
Types of Reactions
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced to form the corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and various amines are commonly used as reagents.
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and sulfides.
科学研究应用
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form covalent bonds with these targets, leading to changes in their structure and function. The pathways involved in its mechanism of action include:
Enzyme Inhibition: The compound can inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: The compound can modulate the activity of receptors by binding to their ligand-binding domains.
DNA Interaction: The compound can interact with DNA, leading to changes in gene expression and cellular function.
相似化合物的比较
Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- can be compared with other similar compounds such as:
1,2-Dichlorobenzene: A simpler compound with two chlorine atoms on the benzene ring.
2-(Chloromethyl)thiophenol: A compound with a chloromethyl group and a thiophenol group.
1,2-Dichloro-4-(chloromethyl)benzene: A compound with a similar structure but lacking the thiophenol group.
The uniqueness of Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]- lies in its combination of functional groups, which gives it distinct chemical properties and reactivity compared to its analogs.
属性
CAS 编号 |
60810-61-9 |
|---|---|
分子式 |
C13H9Cl3S |
分子量 |
303.6 g/mol |
IUPAC 名称 |
1,2-dichloro-4-[2-(chloromethyl)phenyl]sulfanylbenzene |
InChI |
InChI=1S/C13H9Cl3S/c14-8-9-3-1-2-4-13(9)17-10-5-6-11(15)12(16)7-10/h1-7H,8H2 |
InChI 键 |
HUKKYOIRTBVMOG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCl)SC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chlorophenyl)-4-methylpentyl]imidazole;nitric acid](/img/structure/B14621577.png)

![Stannane, triphenyl[[piperidino(thiocarbonyl)]thio]-](/img/structure/B14621592.png)


![4-[(2,6-Dichlorophenyl)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621600.png)



![1-(Propan-2-yl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14621623.png)



![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
